molecular formula C6H6Br2N2O2 B11793801 methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate

methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B11793801
M. Wt: 297.93 g/mol
InChI Key: WAOYIGOAINKDPL-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate is a halogenated heterocyclic compound. It belongs to the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 4,5-dibromo-1-methylimidazole. This intermediate is then reacted with methyl chloroformate under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both bromine atoms and an ester group, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry .

Biological Activity

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1379366-66-1) is a compound belonging to the imidazole family, characterized by its unique structure that includes two bromine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a carboxylate functional group. This article provides a comprehensive overview of its biological activity, including potential applications in pharmaceuticals and materials science.

PropertyValue
Molecular Formula C6H6Br2N2O2
Molecular Weight 297.93 g/mol
CAS Number 1379366-66-1
IUPAC Name This compound

Biological Activity Overview

Imidazole derivatives, including this compound, are known for their diverse biological activities. These compounds have been investigated for various pharmacological properties, including:

  • Antimicrobial Activity : Imidazoles are often noted for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar activities due to its structural characteristics .
  • Antitumor Potential : Some imidazole derivatives have shown promise as anticancer agents. The presence of bromine substituents may enhance the compound's reactivity and ability to interact with biological targets .

The precise mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular processes. The imidazole ring structure allows for versatile interactions with biological macromolecules, potentially leading to inhibition of key metabolic pathways.

Antimicrobial Studies

Recent research has focused on the antimicrobial properties of imidazole derivatives. A study evaluating various imidazole compounds demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. This compound was included in these evaluations and showed promising results in preliminary assays .

Antitumor Activity

In vitro studies have indicated that certain imidazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Future Directions

Further research is needed to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

Properties

IUPAC Name

methyl 4,5-dibromo-1-methylimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2/c1-10-4(8)3(7)9-5(10)6(11)12-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOYIGOAINKDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1C(=O)OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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